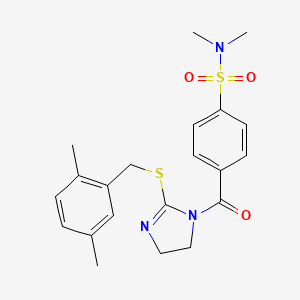

4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Description

This compound belongs to a class of sulfonamide-linked dihydroimidazole derivatives, characterized by a 4,5-dihydro-1H-imidazole core substituted with a 2,5-dimethylbenzylthio group and a benzenesulfonamide moiety. The structural features include:

- 2,5-Dimethylbenzylthio substituent: The benzyl group with methyl groups at positions 2 and 5 introduces steric bulk and electron-donating effects, which may influence binding affinity in biological systems.

- N,N-Dimethylbenzenesulfonamide: The sulfonamide group enhances solubility and serves as a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) .

Formation of the dihydroimidazole-thioether intermediate via nucleophilic substitution.

Coupling with a sulfonamide-bearing benzoic acid derivative using carbodiimide-based activation .

Properties

IUPAC Name |

4-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S2/c1-15-5-6-16(2)18(13-15)14-28-21-22-11-12-24(21)20(25)17-7-9-19(10-8-17)29(26,27)23(3)4/h5-10,13H,11-12,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBKDKUURMEKAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the condensation of a 1,2-diketone with an aldehyde and an amine in the presence of ammonium acetate . The thioether linkage can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile . The final step involves the sulfonamide formation, which can be achieved by reacting the amine with a sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity . The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor . The thioether linkage may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Key Insights from Comparative Analysis:

Substituent Effects: Electron-Donating Groups (e.g., 2,5-dimethylbenzyl): Increase lipophilicity and may enhance membrane permeability but could reduce metabolic stability compared to electron-withdrawing groups (e.g., chloro) . Sulfonamide vs.

Core Heterocycle Differences :

- Imidazole vs. Triazole : Triazoles (as in ) exhibit tautomerism, which can influence binding modes in biological targets. Dihydroimidazoles, with partial saturation, offer conformational rigidity beneficial for receptor interactions .

Synthetic Accessibility :

- Thioether-linked derivatives (e.g., target compound) are typically synthesized via nucleophilic substitution under basic conditions, while sulfonyl derivatives require oxidation steps .

Biological Implications: The N,N-dimethylsulfonamide group in the target compound is a hallmark of CNS-targeting drugs due to its ability to cross the blood-brain barrier.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.